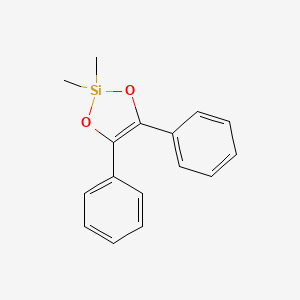![molecular formula C15H12F3NO2S B14623785 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide CAS No. 55251-20-2](/img/structure/B14623785.png)
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is a compound that belongs to the class of trifluoromethanesulfonamides These compounds are known for their unique chemical properties, including high thermal stability and strong electron-withdrawing capabilities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature. The product, N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cycloaddition Reactions: It can undergo [2+3]-cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions
Bromoacetonitrile: Used in the initial synthesis step.
Potassium Carbonate: Acts as a base in the reaction.
Tetrahydrofuran (THF): Commonly used as a solvent.
Major Products
The major products formed from these reactions include N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide and its tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with enhanced thermal stability and electronic properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide involves its strong electron-withdrawing capabilities, which can influence the reactivity of other functional groups in a molecule. This makes it a valuable reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure and also used in organic synthesis and materials science.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Another derivative with applications in organic synthesis.
Uniqueness
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other trifluoromethanesulfonamide derivatives. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
55251-20-2 |
|---|---|
Molekularformel |
C15H12F3NO2S |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(10-13)19-22(20,21)15(16,17)18/h2-10,19H,1H2 |
InChI-Schlüssel |
FTRFYAXVXRZNTH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


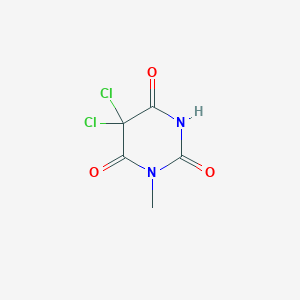
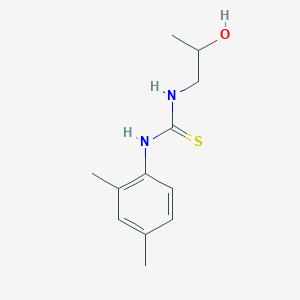

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
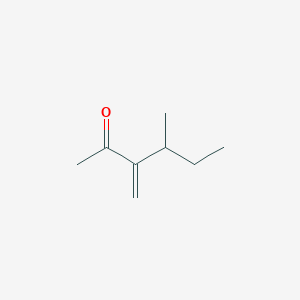
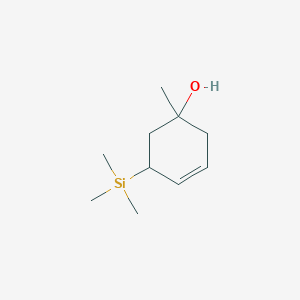
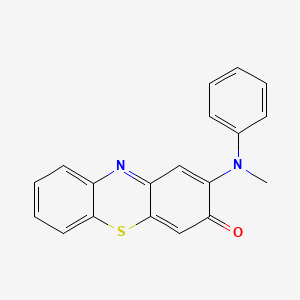

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
